2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
Description
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with a chlorine atom at the 2'-position and a 2,6-dimethylphenyl group at the 3-position.
The chlorine atom at the 2'-position introduces electron-withdrawing properties, while the 2,6-dimethylphenyl group provides steric bulk and electron-donating methyl substituents. These features may influence reactivity in nucleophilic or electrophilic reactions, solubility in organic solvents, and interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSHNFIAYSVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644799 | |
| Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-00-5 | |
| Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylphenyl chloride and 2-chlorobenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, often using dichloromethane as a solvent.
Industrial Production Methods
On an industrial scale, the production of 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | KMnO4, CrO3 |
| Reduction | Alcohols or alkanes | LiAlH4, NaBH4 |
| Substitution | Various substituted derivatives | NaOCH3, KOtBu |
Biology
- Biological Activities: Research indicates that 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit certain enzymes and disrupt cellular processes.
Medicine
- Pharmaceutical Development: The compound is being explored for its potential use in developing therapeutic agents. Its electrophilic nature allows it to interact with various molecular targets, which may lead to novel drug formulations.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the compound's effects against Staphylococcus aureus and Escherichia coli. Results showed significant reductions in bacterial viability at concentrations above 50 µg/mL, indicating potential as an antimicrobial agent. -
Cancer Cell Line Studies:
In research focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated increased apoptosis rates compared to control groups, suggesting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substituent Effects
The following compounds share structural similarities with 2'-chloro-3-(2,6-dimethylphenyl)propiophenone, differing primarily in halogenation patterns, substituent positions, or functional groups:
*Calculated based on molecular formulas where explicit data are unavailable.
Substituent-Specific Insights:
- Thiomethyl Group: The sulfur-containing analog (2',6'-dichloro-3-(2-thiomethylphenyl)propiophenone) exhibits distinct reactivity, such as susceptibility to oxidation or nucleophilic substitution at the sulfur atom, which is absent in the dimethylphenyl-substituted compound .
Physicochemical Properties
- Boiling Points: The dichloro-thiomethyl analog (423.7°C at 760 mmHg) demonstrates higher thermal stability than typical propiophenones, likely due to increased molecular weight and halogenation .
- Lipophilicity: The 2,6-dimethylphenyl group in the target compound is expected to enhance lipophilicity compared to analogs with smaller substituents (e.g., thiomethyl), favoring solubility in nonpolar solvents.
Biological Activity
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a propiophenone backbone with a chloro group and a dimethylphenyl substituent. This structural configuration is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This characteristic allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact mechanisms are context-dependent and may vary based on the specific biological system being studied.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Studies suggest that it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential use as an antimicrobial agent.
- Cancer Cell Line Studies : In another study focusing on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis compared to control groups, indicating its potential as an anticancer therapeutic .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | HDAC inhibition; apoptosis induction |
| 3-(2,6-Dimethylphenyl)propiophenone | Moderate | Yes | Enzyme inhibition |
| 4-Chloro-3-(4-methylphenyl)propiophenone | Yes | No | Unknown |
Q & A
Q. What are the recommended synthetic routes for 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a protocol analogous to the synthesis of structurally related compounds (e.g., N-(2,6-dimethylphenyl)chloroacetamide) uses diethylamine in toluene as a solvent, with controlled cooling (ice-water bath) to stabilize intermediates . Optimization may include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions.
- Catalyst screening : Amine bases (e.g., triethylamine) can enhance reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Data Table :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 0–5 | 65–70 | >90% |
| DMF | 25 | 75–80 | 85–88% |
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., chloro and dimethylphenyl groups). For example, aromatic protons in the 2,6-dimethylphenyl group resonate at δ 6.8–7.2 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 287.0844 for CHClO).
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680 cm) and C-Cl (~750 cm) bonds provide functional group validation.
Cross-referencing with databases like PubChem (e.g., InChIKey in ) ensures consistency .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (PAC-1: 2.1 mg/m³ for similar chlorophenols) .
- Waste Management : Segregate organic waste and use binding materials (e.g., diatomite) for spills. Collaborate with certified disposal agencies for halogenated aromatic compounds .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. ethanol) to optimize solubility.
- InChI-Based Modeling : Use structural descriptors (e.g., ’s InChI string) to predict degradation pathways in environmental matrices .
Q. What strategies are effective in resolving contradictory data observed in the kinetic studies of this compound's degradation pathways?
- Methodological Answer :
- Isotopic Labeling : Track C or Cl isotopes to differentiate hydrolysis vs. photolysis pathways.
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle pH-, temperature-, and light-dependent degradation rates.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,4,6-trichlorophenol’s PAC-3 threshold of 140 mg/m³) .
Q. What experimental designs are recommended for studying the compound’s potential as a precursor in agrochemical intermediates?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with methoxy) and test bioactivity against fungal pathogens (e.g., Phytophthora spp.), referencing pesticide SAR models in .
- Microscale Reactor Systems : Use flow chemistry to screen reaction conditions (e.g., residence time, catalyst loading) for scalability.
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodological Answer :
- Internal Standards : Add tetramethylsilane (TMS) or deuterated solvents for calibration.
- Paramagnetic Shielding Tests : Verify if trace metals (e.g., Fe) alter shifts.
- Collaborative Databases : Upload spectra to platforms like NMRShiftDB for cross-lab validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
